methyl 3-amino-1H-indazole-5-carboxylate
Description
Methyl 3-amino-1H-indazole-5-carboxylate is an indazole derivative characterized by an amino group (-NH₂) at position 3 and a methoxycarbonyl group (-COOCH₃) at position 5 of the indazole scaffold. Indazoles are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
The compound’s molecular formula is C₉H₉N₃O₂ (molecular weight: 191.19 g/mol), as inferred from positional isomer data . Its structure is critical in medicinal chemistry, where indazole derivatives are explored as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.
Properties
IUPAC Name |
methyl 3-amino-1H-indazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPBVRYJECHPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 3-amino-1H-indazole-5-carboxylate with key analogs based on substituents, molecular weight, and functional groups:
Key Observations
Substituent Effects: Halogen vs. Amino Group: Replacing iodine (in methyl 3-iodo-1H-indazole-5-carboxylate) with an amino group reduces molecular weight by ~110 g/mol and alters reactivity. The amino group facilitates hydrogen bonding, enhancing solubility and target interactions . Positional Isomerism: Methyl 5-amino-1H-indazole-3-carboxylate shares the same molecular formula as the target compound but differs in substituent positions. This isomerism may lead to divergent pharmacokinetic profiles .
Functional Group Modifications: Ester vs. Nitro Substitution: Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate’s nitro group introduces strong electron-withdrawing effects, which could stabilize the molecule but may also increase toxicity risks .
Synthetic Utility: Methyl 3-iodo-1H-indazole-5-carboxylate serves as a key intermediate for synthesizing amino derivatives via Buchwald-Hartwig amination or nucleophilic substitution .
Research Implications
- Medicinal Chemistry: The amino and ester groups in the target compound make it a promising candidate for further derivatization, such as amide bond formation or incorporation into larger pharmacophores.
- Material Science : Indazole derivatives with electron-donating groups (e.g., -NH₂) could be explored as ligands in coordination chemistry or organic semiconductors.
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